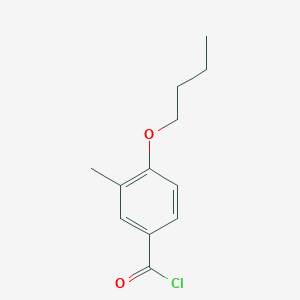
4-n-Butoxy-3-methylbenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-n-Butoxy-3-methylbenzoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a butoxy group at the 4-position and a methyl group at the 3-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
4-n-Butoxy-3-methylbenzoyl chloride can be synthesized through the reaction of 4-n-butoxy-3-methylbenzoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride. The reaction can be represented as follows:
4-n-Butoxy-3-methylbenzoic acid+SOCl2→4-n-Butoxy-3-methylbenzoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-n-Butoxy-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the acyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form 4-n-butoxy-3-methylbenzoic acid in the presence of water.
Reduction: The acyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) can be used under mild conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) can be used to hydrolyze the compound.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters depending on the nucleophile used.
Hydrolysis: Formation of 4-n-butoxy-3-methylbenzoic acid.
Reduction: Formation of 4-n-butoxy-3-methylbenzyl alcohol.
科学的研究の応用
4-n-Butoxy-3-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It is used in the development of drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-n-Butoxy-3-methylbenzoyl chloride involves its reactivity as an acyl chloride. The compound readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which makes it susceptible to attack by nucleophiles.
類似化合物との比較
Similar Compounds
4-n-Butoxybenzoyl chloride: Similar structure but lacks the methyl group at the 3-position.
3-Methylbenzoyl chloride: Similar structure but lacks the butoxy group at the 4-position.
4-n-Butoxy-3-methylbenzoic acid: The carboxylic acid derivative of 4-n-Butoxy-3-methylbenzoyl chloride.
Uniqueness
This compound is unique due to the presence of both the butoxy group and the methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and its applications in various chemical reactions.
特性
IUPAC Name |
4-butoxy-3-methylbenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-3-4-7-15-11-6-5-10(12(13)14)8-9(11)2/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSRDKKEUZBSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














